molecular formula C21H18ClN3O3 B11469565 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11469565
M. Wt: 395.8 g/mol
InChI Key: MIQIEGDTNJJFER-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, undergoes a reaction with ethyl bromoacetate in the presence of a base to form the ethyl ester derivative.

    Oxazole Ring Formation: The ethyl ester derivative is then reacted with hydroxylamine hydrochloride to form the oxazole ring.

    Coupling Reaction: The oxazole derivative is coupled with 4-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole or oxazole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the chloro group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H18ClN3O3/c1-27-16-5-2-13(3-6-16)19-11-20(28-25-19)21(26)23-9-8-14-12-24-18-7-4-15(22)10-17(14)18/h2-7,10-12,24H,8-9H2,1H3,(H,23,26)

InChI Key

MIQIEGDTNJJFER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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